Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 1150163-77-1) is a pyrazole derivative featuring a 4-bromophenyl substituent at the 3-position and a methyl ester group at the 4-position of the pyrazole ring. The molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 297.11 g/mol (calculated from and ). Pyrazole derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as scaffolds for functionalization. The bromine atom at the para position of the phenyl group enhances opportunities for further cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBZXLIETBYGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674811 | |
| Record name | Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150163-77-1 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(4-bromophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Derivatives
This method adapts the reaction of 4-bromophenyl-substituted enones with methylhydrazine or its derivatives. For example:
- Starting material : Ethyl 3-(4-bromophenyl)-3-oxopropanoate or analogous trichloromethyl enones.
- Procedure :
- Key data :
| Parameter | Value |
|---|---|
| Yield | 70–85% (estimated) |
| Regioselectivity | 3-carboxyalkyl dominance |
| Purification | Silica gel chromatography |
NMR data for analogous compounds (e.g., 3a in) show characteristic signals:
- $$ ^1 \text{H NMR} $$: δ 7.36–7.30 (m, aromatic H), 7.06 (s, pyrazole H), 3.97 (s, COOCH$$_3$$).
- $$ ^{13} \text{C NMR} $$: δ 163.0 (C=O), 144.9 (pyrazole C), 129.6–125.8 (aromatic C).
Condensation-Cyclization of α-Difluoroacetyl Intermediates
A patented approach for structurally related pyrazoles involves:
- Step 1 : Substitution/hydrolysis of α,β-unsaturated esters with 2,2-difluoroacetyl halides.
- Step 2 : Condensation with methylhydrazine at -30°C, followed by cyclization under reduced pressure.
- Adaptation for target compound :
| Parameter | Value |
|---|---|
| Catalyst | KI (1.5 mol) |
| Temperature | -30°C (condensation), 40–85°C (cyclization) |
| Recrystallization | 40% ethanol/water |
| Yield | ~75% (based on analogous synthesis) |
Comparative Analysis of Methods
Critical Reaction Considerations
- Regioselectivity : Steric and electronic effects of the 4-bromophenyl group favor substitution at the pyrazole 3-position.
- Side products : 5-carboxyalkyl isomers may form (<5%) and require chromatographic removal.
- Characterization : LC-MS and $$ ^1 \text{H}/^{13} \text{C NMR} $$ are essential to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Ester Hydrolysis: 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrazole 3-Position
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22 g/mol) ().
- Key Differences: The tert-butyl group is bulkier and electron-donating compared to the electron-withdrawing 4-bromophenyl group. Applications may favor environments where steric bulk is advantageous, such as enzyme inhibition .
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Synthetic Route : Derived from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate via substitution reactions ().
- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability in drug candidates. Compared to bromophenyl, -CF₃ may reduce π-π stacking interactions but improve bioavailability .
Ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate
- Structure : Incorporates a triazole ring and a bromobenzyl group ().
- Key Differences : The triazole moiety introduces additional hydrogen-bonding capability, while the ethyl ester increases lipophilicity compared to the methyl ester. Such modifications expand utility in medicinal chemistry, particularly for targeting kinases or antimicrobial agents .
Functional Group Variations
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Structure : Pyrazol-3-one core with bromo and chlorophenyl groups ().
- Key Differences : The ketone (3-one) replaces the ester, altering electronic properties and reactivity. Pyrazolones are often used in coordination chemistry or as anti-inflammatory agents, diverging from carboxylate esters’ typical roles in prodrug design .
Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H10BrN3O2
- Molecular Weight : 296.12 g/mol
- CAS Number : 1150163-77-1
The presence of the bromophenyl group enhances its lipophilicity and potential receptor interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Target Interactions
- Kinase Inhibition : Similar pyrazole derivatives have been shown to inhibit kinases such as BRAF, which is crucial in cancer signaling pathways. Inhibition of mutant BRAF has been linked to therapeutic effects in melanoma treatment .
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study highlighted the compound's potential in inhibiting cell proliferation in cancer cell lines, particularly those with BRAF mutations .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
Case Study 1: Anticancer Activity
A series of pyrazole derivatives, including this compound, were synthesized and evaluated for their anticancer properties. The results showed that compounds with similar structures exhibited enhanced potency against melanoma cells by effectively inhibiting the BRAF/ERK signaling pathway .
Case Study 2: Antimicrobial Evaluation
In a comprehensive study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was found to significantly inhibit biofilm formation and bacterial growth, showcasing its potential application in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| Methyl 4-chloro-1H-pyrazole-3-carboxylate | Structure | Antimicrobial |
| Methyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Structure | Anticancer |
Q & A
What are the common synthetic routes for Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or Knorr pyrazole synthesis. For bromophenyl-substituted derivatives, a key step is introducing the 4-bromophenyl group via Suzuki coupling or nucleophilic substitution. Optimization includes:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for bromophenyl incorporation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Yield improvements (up to 75–85%) are achievable by stepwise purification (e.g., column chromatography) and stoichiometric balancing of reagents .
How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., downfield shifts for carboxylate protons at δ 3.8–4.0 ppm and pyrazole ring protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H pyrazole absorption near 3200 cm⁻¹ .
- HPLC-MS : Validate molecular weight (MW: 295.14 g/mol) and purity (>95%) using reverse-phase C18 columns and ESI+ ionization .
Contradictions in data (e.g., unexpected peaks) are resolved by comparing experimental spectra with PubChem or CAS databases .
What challenges arise in X-ray crystallographic analysis of bromophenyl-substituted pyrazoles, and how are they addressed?
Level: Advanced
Answer:
- Crystal twinning : Common due to planar bromophenyl groups; mitigated by slow evaporation crystallization in ethanol/water mixtures .
- Disorder in bromine positions : Refined using SHELXL’s PART instruction to model alternative orientations .
- Data resolution : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps for precise atomic coordinates .
Mercury software visualizes packing motifs (e.g., π-π stacking between bromophenyl rings) and validates hydrogen-bonding networks .
How do computational methods predict the reactivity and biological interactions of this compound?
Level: Advanced
Answer:
- DFT calculations : Gaussian09 or ORCA assess electrophilic sites (e.g., carboxylate oxygen for nucleophilic attacks) using Fukui indices .
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like COX-2 (ΔG ≈ -8.2 kcal/mol) by simulating interactions with hydrophobic pockets .
- ADMET prediction (SwissADME) : Estimates bioavailability (LogP ≈ 2.5) and metabolic stability, guiding medicinal chemistry optimization .
What strategies are used to analyze contradictory biological activity data in pyrazole derivatives?
Level: Advanced
Answer:
- Dose-response curves : Replicate assays (n ≥ 3) to distinguish true activity (IC₅₀ < 10 µM) from false positives .
- SAR studies : Compare with analogs (e.g., 4-fluorophenyl or methyl-substituted pyrazoles) to isolate bromophenyl-specific effects .
- Off-target screening : Use kinase panels or proteome profiling to rule out nonspecific binding .
How is the compound utilized as a building block in medicinal chemistry?
Level: Basic
Answer:
- Anticancer hybrids : Conjugated with triazoles (e.g., via CuAAC click chemistry) to enhance DNA intercalation .
- Antimicrobial agents : Functionalized with thiourea or sulfonamide groups to target bacterial dihydrofolate reductase .
- Prodrug design : Ester hydrolysis (e.g., by liver esterases) releases active carboxylic acid metabolites .
What advanced techniques characterize supramolecular interactions in crystalline forms of the compound?
Level: Advanced
Answer:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H interactions contributing 12–15% to crystal packing) .
- Thermogravimetric analysis (TGA) : Measures thermal stability (decomposition onset ~200°C) to assess suitability for material science applications .
- Powder XRD : Detects polymorphs; Rietveld refinement resolves phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
